molecular formula C8H9BrO4S B1294188 3-Bromo-4-methoxyphenyl methanesulfonate CAS No. 951885-46-4

3-Bromo-4-methoxyphenyl methanesulfonate

Cat. No.: B1294188
CAS No.: 951885-46-4
M. Wt: 281.13 g/mol
InChI Key: OKYUXDVBQAPOJE-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenyl methanesulfonate: is an organic compound with the molecular formula C8H9BrO4S and a molecular weight of 281.12 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group, and the aromatic ring is substituted with bromine and methoxy groups. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4-methoxyphenyl methanesulfonate typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-4-methoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, or thioethers.

    Cross-Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

3-Bromo-4-methoxyphenyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyphenyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile. The bromine atom on the aromatic ring also makes the compound reactive in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness:

3-Bromo-4-methoxyphenyl methanesulfonate is unique due to the combination of the bromine and methanesulfonate groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a useful tool in various chemical reactions.

Biological Activity

3-Bromo-4-methoxyphenyl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing data from various studies to highlight its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

This compound possesses a unique structure that includes a bromine atom and a methoxy group on the phenyl ring, which are crucial for its biological activity. The sulfonate group enhances solubility and reactivity, making it a suitable candidate for drug development.

The biological activity of this compound primarily involves its interaction with cellular targets such as tubulin. Studies have shown that similar compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is thought to involve:

  • Tubulin Binding : Compounds with bromine and methoxy substitutions have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest .
  • Gene Expression Modulation : Treatment with sulfonate derivatives has been observed to alter the expression of genes associated with cell metabolism and apoptosis, further supporting their role as anticancer agents .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against various human tumor cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Notes
HeLa0.25Microtubule disruptionSignificant cytotoxicity observed
MCF70.5G2/M phase arrestEffective against hormone-responsive tumors
HT-290.3Apoptosis inductionInduces early and late apoptosis
A5491.5Cell cycle arrestLower sensitivity compared to other lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies indicate that it exhibits moderate activity against several bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still limited.

Case Studies

  • Study on Tubulin Inhibition : A series of experiments demonstrated that compounds structurally related to this compound significantly inhibited tubulin polymerization in vitro. This study confirmed that the presence of bromine and methoxy groups was essential for enhancing binding affinity to tubulin .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to increased populations of cells arrested in the G2/M phase across multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent targeting mitotic processes .

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)13-14(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYUXDVBQAPOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650102
Record name 3-Bromo-4-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-46-4
Record name Phenol, 3-bromo-4-methoxy-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxyphenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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